molecular formula C12H7Cl4NO B13102227 2,3,4,5-Tetrachloro-6-(phenylamino)phenol

2,3,4,5-Tetrachloro-6-(phenylamino)phenol

Cat. No.: B13102227
M. Wt: 323.0 g/mol
InChI Key: KBIJCBUELUSMJB-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachloro-6-(phenylamino)phenol is an organochlorine compound that belongs to the class of chlorophenols It is characterized by the presence of four chlorine atoms and a phenylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrachloro-6-(phenylamino)phenol typically involves the electrophilic halogenation of phenol with chlorine. The reaction conditions often include the use of a chlorinating agent such as chlorine gas or sodium hypochlorite in the presence of a catalyst like iron(III) chloride. The phenylamino group can be introduced through a nucleophilic substitution reaction using aniline and a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled chlorination of phenol followed by the introduction of the phenylamino group. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrachloro-6-(phenylamino)phenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the phenylamino group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2,3,4,5-Tetrachloro-6-(phenylamino)phenol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrachloro-6-(phenylamino)phenol involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. It can also disrupt cellular processes by interacting with cell membranes and proteins. The exact pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrachlorophenol
  • 2,3,4,6-Tetrachlorophenol
  • 2,3,5,6-Tetrachlorophenol

Uniqueness

2,3,4,5-Tetrachloro-6-(phenylamino)phenol is unique due to the presence of the phenylamino group, which imparts distinct chemical properties and reactivity compared to other tetrachlorophenols

Properties

Molecular Formula

C12H7Cl4NO

Molecular Weight

323.0 g/mol

IUPAC Name

2-anilino-3,4,5,6-tetrachlorophenol

InChI

InChI=1S/C12H7Cl4NO/c13-7-8(14)10(16)12(18)11(9(7)15)17-6-4-2-1-3-5-6/h1-5,17-18H

InChI Key

KBIJCBUELUSMJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O

Origin of Product

United States

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